N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYPDDQIDBTPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 1-(4-fluorophenyl)piperazine.
Acetylation: The piperazine intermediate is then acetylated using acetic anhydride to yield this compound.
The reaction conditions generally include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a molecular formula of C19H19F2N3O and a molecular weight of approximately 338.4 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antidepressant and antipsychotic activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Antidepressant Activity
Research has indicated that compounds containing piperazine rings exhibit notable antidepressant properties. This compound has been studied for its potential as an antidepressant, leveraging its structural similarities to established antidepressants like fluoxetine. The fluorinated phenyl groups may enhance receptor binding affinity, contributing to its efficacy in treating mood disorders .
Antipsychotic Effects
The compound is also being investigated for its antipsychotic effects. Studies suggest that similar piperazine derivatives can modulate dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders. The dual fluorination may provide additional benefits in receptor selectivity and potency .
Antioxidant Properties
Preliminary studies have shown that this compound exhibits antioxidant activity. This property is essential in mitigating oxidative stress-related diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals could be attributed to its unique chemical structure, which allows for effective electron donation .
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various pathogens. Research indicates that derivatives of piperazine can inhibit bacterial growth, suggesting that this compound might serve as a lead compound in developing new antibiotics .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels in the brain, supporting the hypothesis that this compound acts as a serotonin reuptake inhibitor .
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. This finding suggests its potential utility as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution on the Piperazine Ring
Key Observations :
- Fluorine vs. Chlorine : Replacement of 4-fluorophenyl with 3-chlorophenyl () increases lipophilicity, which could enhance tissue distribution but reduce solubility .
- Methoxy Substitution : Methoxy groups (e.g., compound 13 in ) improve solubility via polarity but lower thermal stability (mp 289–290°C vs. 328–329°C for the target) .
- Sulfonyl Groups : Tosyl substituents () introduce strong electron-withdrawing effects, altering binding interactions in enzymatic targets .
Substitution on the Acetamide-Linked Group
Key Observations :
- Thiazole vs. Phenyl : Thiazole-containing analogs () exhibit similar melting points but higher molecular weights, suggesting comparable crystallinity despite structural differences .
Research Implications
- Thermal Stability : The target compound’s high melting point (328–329°C) suggests strong intermolecular forces, likely due to fluorine’s electronegativity and planar aromatic stacking .
- Synthetic Flexibility : The compound’s modular structure allows for substitutions on both the piperazine and acetamide groups, enabling optimization for drug-likeness (e.g., logP, solubility) .
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24F2N3O
- Molecular Weight : 341.4 g/mol
- CAS Number : 763125-61-7
The compound features a piperazine ring, fluorophenyl groups, and an acetamide moiety, which contribute to its pharmacological properties.
Target Interactions
Research indicates that this compound interacts with various biological targets:
- Ryanodine Receptor Activation : Similar compounds have been shown to activate ryanodine receptors (RyR), which play a crucial role in calcium signaling within cells. This activation can lead to increased intracellular calcium levels, influencing various cellular functions and potentially providing therapeutic benefits in conditions such as heart failure and muscle disorders.
- Cholinesterase Inhibition : The compound has demonstrated inhibitory effects on cholinesterase enzymes, particularly butyrylcholinesterase (BChE). This activity is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease, where cholinergic signaling is impaired .
- Receptor Binding Affinity : The presence of fluorine atoms enhances the lipophilicity and stability of the compound, potentially increasing its binding affinity to neurotransmitter receptors involved in various physiological processes.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cholinesterase Inhibition : In studies assessing the inhibitory potential against BChE, modifications in similar compounds have shown enhanced activity, suggesting that structural variations can significantly impact efficacy .
- Calcium Channel Modulation : Investigations into calcium currents mediated by L-type calcium channels (Cav1.2) have indicated that related compounds may inhibit these currents, further supporting the notion that this class of compounds can modulate calcium signaling pathways .
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound have shown promise in improving cognitive function through cholinesterase inhibition and modulation of neurotransmitter systems .
- Cardiovascular Research : Studies focusing on cardiac myocytes have demonstrated that activation of RyR by similar compounds can enhance contractility and improve calcium handling in heart cells, indicating potential applications in treating heart failure .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications can influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substituent | Increases lipophilicity and receptor binding |
| Piperazine Ring | Enhances interaction with neurotransmitter receptors |
| Acetamide Group | Contributes to overall stability and solubility |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation reactions between substituted phenylacetamide precursors and piperazine derivatives. For example, a related derivative (N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) was synthesized by reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride, followed by coupling with 3-chloroaniline under reflux in anhydrous dichloromethane. Yield optimization involves controlling stoichiometry (1:1 molar ratio), reaction temperature (60–80°C), and purification via column chromatography .
- Characterization : Confirm purity using HPLC (retention time ~1.392 min) and structural integrity via -NMR (δ 2.95–3.89 ppm for piperazine protons) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
- Techniques :
- NMR Spectroscopy : - and -NMR to resolve aromatic protons (δ 6.96–7.87 ppm) and acetamide/piperazine moieties.
- HPLC : Purity assessment with mobile phases like acetonitrile/water gradients.
- Mass Spectrometry : High-resolution ESI-TOF to confirm molecular weight (e.g., [M+H] peaks matching calculated values) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticonvulsant or antimicrobial activity?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to enhance metabolic stability. For instance, N-(3-chlorophenyl) derivatives showed potent anticonvulsant activity in maximal electroshock (MES) tests (ED = 38 mg/kg) .
- Piperazine Modifications : Replace the 4-fluorophenyl group with heteroaromatic rings (e.g., pyridinyl) to improve blood-brain barrier penetration .
- Validation : In vitro assays (e.g., bacterial MIC tests) and in vivo models (e.g., rodent seizure thresholds) .
Q. What computational approaches are effective in predicting target interactions and pharmacokinetic properties?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to thymidylate synthase (predicted ΔG = -9.2 kcal/mol) or GABA receptors .
- QSAR Modeling : 2D descriptors (e.g., logP, topological polar surface area) correlate with antibacterial activity (R > 0.85) .
- ADMET Prediction : SwissADME to assess lipophilicity (clogP ~3.2) and metabolic stability (CYP450 inhibition risks) .
Q. How can crystallographic data resolve structural ambiguities in piperazine-acetamide derivatives?
- Approach : Single-crystal X-ray diffraction (SHELX suite) to determine bond lengths (e.g., C-N = 1.46 Å) and dihedral angles between aromatic rings. For example, SHELXL refinement revealed a twisted conformation between the fluorophenyl and piperazine groups, impacting receptor binding .
Q. What strategies address contradictions in reported biological activities across studies?
- Analysis :
- Meta-Analysis : Compare IC values for thymidylate synthase inhibition (e.g., 0.8–2.3 µM discrepancies) to identify assay-specific variables (e.g., enzyme source, buffer conditions) .
- Validation : Replicate key studies under standardized protocols (e.g., fixed ATP concentration in kinase assays) .
Methodological Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
